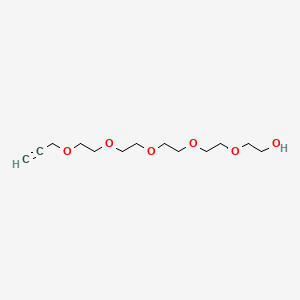

Propargyl-PEG6-alcohol

Descripción

Overview of Alkyne-PEG Linkers in Contemporary Scientific Disciplines

Alkyne-PEG linkers are a class of reagents that combine the water-solubility and biocompatibility of a PEG spacer with the highly specific reactivity of a terminal alkyne. chemscene.comchempep.com This combination is instrumental in bridging different molecules, such as a small molecule drug and a targeting antibody, or for attaching molecules to surfaces. The PEG component enhances the solubility of hydrophobic molecules and can reduce steric hindrance, while the alkyne group serves as a reactive handle for "click chemistry" reactions. chempep.comscbt.com

Polyethylene (B3416737) glycol (PEG) is a synthetic, hydrophilic polymer widely utilized in biomedical applications due to its biocompatibility, low toxicity, and high solubility in aqueous solutions. chempep.comnih.govmdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govucl.ac.be

Key advantages of incorporating PEG into molecular design include:

Enhanced Solubility: PEG can increase the solubility of hydrophobic drugs and biomolecules in aqueous media. nih.govmdpi.com

Prolonged Circulation Time: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, thus extending its half-life in the bloodstream. mdpi.comucl.ac.benews-medical.net

Reduced Immunogenicity: The flexible PEG chain can shield antigenic sites on a protein or nanoparticle surface, reducing the likelihood of an immune response. chempep.commdpi.comucl.ac.be

Improved Stability: PEGylation can protect therapeutic proteins from enzymatic degradation. ucl.ac.be

These properties have made PEG a "gold standard" in bioconjugation and drug delivery, used in applications ranging from antibody-drug conjugates (ADCs) to the surface coating of nanoparticles. nih.govnews-medical.netsigmaaldrich.com

The propargyl group is a functional group containing a terminal alkyne (HC≡C−CH₂−). interchim.friris-biotech.de This terminal alkyne is a key participant in one of the most powerful and widely used bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). interchim.frwikipedia.org This reaction, a cornerstone of "click chemistry," forms a highly stable triazole ring by joining an alkyne with an azide (B81097). wikipedia.orgnih.gov

The CuAAC reaction is valued for its:

High Efficiency and Selectivity: The reaction proceeds rapidly and with high yield under mild conditions, often in aqueous buffers. interchim.fr

Bioorthogonality: Both the alkyne and azide functional groups are largely absent from natural biological systems, meaning the reaction occurs with high specificity and does not interfere with native biochemical processes. scbt.cominterchim.fr

Stability of the Product: The resulting triazole linkage is chemically robust and stable under a wide range of biological conditions. medkoo.com

This reliable reactivity makes the propargyl group an essential tool for specifically labeling and connecting biomolecules, nanoparticles, and other molecular building blocks. scbt.comnih.gov

Significance of Polyethylene Glycol (PEG) in Molecular Design

Academic Context and Research Trajectory of Propargyl-PEG6-alcohol

This compound emerged from the need for discrete, well-defined linkers in bioconjugation and materials science. nih.gov Unlike polydisperse polymers, which have a range of molecular weights, discrete PEG linkers like this compound have a precise length and composition. nih.gov This uniformity is critical for creating homogenous conjugates with predictable properties.

Research involving this linker focuses on its utility in creating complex, functional molecular architectures. Its heterobifunctional nature—possessing both a propargyl group for click chemistry and a hydroxyl group for further modification—allows for a multi-step, controlled synthesis. cd-bioparticles.netmedkoo.com For example, the hydroxyl group can be converted into other reactive groups, such as an amine-reactive carbonate, or used to attach the linker to a solid support. cd-bioparticles.netnih.gov This versatility has led to its use in synthesizing PROTACs, where precise linker length and composition are crucial for inducing protein degradation, and in functionalizing nanoparticles for targeted drug delivery. targetmol.comxcessbio.com

Scope and Objectives of Research on this compound

The primary objective of research utilizing this compound is to leverage its unique structure for the precise construction of complex molecular systems.

Key research areas include:

Bioconjugation: The compound is used to link peptides, proteins, or nucleic acids to other molecules, such as fluorescent dyes or drugs. nih.gov The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the resulting conjugate. cd-bioparticles.netmedkoo.com

Drug Delivery Systems: this compound serves as a building block for creating drug delivery vehicles like nanoparticles and liposomes. Its ability to participate in click chemistry allows for the easy attachment of targeting ligands to the surface of these vehicles.

PROTAC Synthesis: The linker is employed in the synthesis of PROTACs, connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. targetmol.comxcessbio.com Optimizing the linker is a key aspect of developing effective PROTACs. precisepeg.com

Materials Science and Nanotechnology: The compound is used to modify surfaces and create advanced materials with specific functionalities. The propargyl group provides a site for covalently attaching molecules to a surface via click chemistry, while the PEG chain provides a hydrophilic and biocompatible interface.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDULHQAZDNBPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Propargyl Peg6 Alcohol

Advanced Synthetic Routes to Propargyl-PEG6-alcohol and its Derivatives.benchchem.commdpi.comresearchgate.net

The synthesis of this compound and its derivatives involves strategic introduction of the propargyl group, controlled elongation of the PEG chain, and subsequent modification of the terminal hydroxyl group.

Propargyl Group Introduction Strategies.biochempeg.com

A common and effective method for introducing the propargyl group is through the Williamson ether synthesis. This involves the reaction of a PEG chain with a deprotonated alcohol at one end with propargyl bromide. rheniumshop.co.il For instance, starting with a heterobifunctional PEG possessing a hydroxyl group and a carboxyl group, the carboxyl group can be esterified with propargyl alcohol. mdpi.comresearchgate.net

Another approach involves the protection of one end of a PEG molecule, followed by the propargylation of the free hydroxyl group. A scalable synthesis of propargylated and PEGylated α-hydroxy acids has been developed that avoids column chromatography. acs.orgacs.org This method utilizes readily available starting materials like propargyl alcohol and oligo(ethylene glycols) (OEGs) or PEGs. acs.org The synthesis features efficient desymmetrization and monofunctionalization of the PEG chain. acs.org

A generalized scheme for propargylation is presented below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| HO-PEG6-COOH | Propargyl alcohol | DCC, DMAP | Propargyl-OOC-PEG6-OH |

| HO-PEG6-OH | Propargyl bromide | NaH, THF | Propargyl-PEG6-OH |

This table represents generalized reaction schemes and not exhaustive experimental details.

PEG Chain Elongation and Functionalization.cd-bioparticles.net

Stepwise synthesis is a key strategy for producing monodisperse PEGs, which are highly desirable for applications requiring precise linker lengths. beilstein-journals.orgresearchgate.net Traditional methods often involve the use of an acid-labile protecting group like dimethoxytrityl (DMTr). beilstein-journals.orgresearchgate.netnih.gov This process typically involves a three-step cycle for each PEG unit addition: deprotection under acidic conditions, purification, and subsequent coupling under basic conditions. beilstein-journals.orgresearchgate.netnih.gov

More recent advancements have introduced a more efficient one-pot approach using base-labile protecting groups, such as the phenethyl group. beilstein-journals.orgresearchgate.netnih.gov This method streamlines the process to a two-step cycle (deprotection and coupling) within a single reaction vessel, eliminating the need for intermediate purification and a separate deprotonation step. beilstein-journals.orgresearchgate.netnih.gov Unidirectional iterative coupling is one mode for chain elongation, which preserves the asymmetry of the chain end-groups. rsc.org

The choice of protecting group strategy significantly impacts the efficiency and scalability of monodisperse PEG synthesis.

| Method | Protecting Group | Key Steps | Advantages | Disadvantages |

| Traditional | Acid-labile (e.g., DMTr) | 1. Deprotection (acid) 2. Purification 3. Coupling (base) | Well-established | Multi-step, requires purification |

| One-Pot | Base-labile (e.g., phenethyl) | 1. Deprotection (base) 2. Coupling | More efficient, fewer steps | Newer methodology |

Derivatization of the Hydroxyl Group.beilstein-journals.orgcd-bioparticles.net

The terminal hydroxyl group of this compound provides a versatile handle for introducing a wide array of functional groups, further expanding its utility. biochempeg.comcd-bioparticles.netcd-bioparticles.netmedkoo.comcreative-biolabs.comcd-bioparticles.netmedkoo.com This derivatization allows for the attachment of various molecules, including targeting ligands, drugs, or other polymers.

A common strategy involves activating the hydroxyl group to make it more susceptible to nucleophilic attack. For example, activation with 4-nitrophenyl chloroformate (p-NPC) creates an amine-reactive carbonate, which can then be coupled with amine-containing molecules. mdpi.comresearchgate.net Other derivatizations include conversion to a carboxyl group by reaction with succinic anhydride, or introduction of a thiol group by reacting the activated alcohol with cysteamide. mdpi.comresearchgate.net

Here are some examples of derivatization reactions:

| Reagent | Functional Group Introduced | Resulting Derivative |

| Succinic anhydride | Carboxyl | Propargyl-PEG6-COOH |

| 4-Nitrophenyl chloroformate, then an amine (R-NH2) | Amide | Propargyl-PEG6-NH-R |

| Cysteamide (after activation) | Thiol | Propargyl-PEG6-SH |

Mechanistic Investigations of Reactions Involving this compound

The propargyl group of this compound is central to its application in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Optimization.benchchem.comnih.govmedkoo.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097). mdpi.com The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with an azide. nih.gov

The kinetics of CuAAC can be complex, with some studies suggesting a second-order dependence on the copper catalyst concentration, indicating the involvement of a dimeric copper intermediate. nih.gov The reaction rate is significantly influenced by the choice of solvent and the ligand used to stabilize the copper(I) oxidation state. mdpi.comnih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are often employed to accelerate the reaction and prevent copper-mediated side reactions, especially in aqueous and biological media. mdpi.comnih.gov

Kinetic studies comparing different alkyne structures have shown that propargyl ethers, such as this compound, are highly reactive substrates for CuAAC. nih.gov While propiolamides may exhibit slightly faster reaction rates, propargyl compounds offer an excellent balance of high reactivity, ease of synthesis, and stability. nih.gov

| Factor | Influence on CuAAC | Research Findings |

| Catalyst Concentration | Reaction Rate | Can exhibit second-order kinetics, suggesting a polynuclear copper intermediate. nih.gov |

| Ligands | Rate and Stability | Accelerate the reaction and stabilize the Cu(I) oxidation state. mdpi.comnih.gov |

| Solvent | Reaction Environment | A variety of solvents can be used, including aqueous mixtures. nih.gov |

| Alkyne Structure | Reactivity | Propargyl ethers are highly reactive substrates. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.targetmol.com

While CuAAC is highly efficient, the potential cytotoxicity of copper has driven the development of copper-free click chemistry alternatives. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example, relying on the high reactivity of strained cyclooctynes with azides. iris-biotech.demagtech.com.cn This reaction proceeds without the need for a metal catalyst, making it highly suitable for applications in living systems. nih.govnih.gov

In the context of this compound, the roles are reversed compared to CuAAC. Instead of the propargyl group, a strained cyclooctyne (B158145) derivative would be used, and the azide would be attached to the molecule of interest. This compound itself does not directly participate in SPAAC as the alkyne component because it is not strained. However, the principles of SPAAC are relevant to the broader field of click chemistry in which this compound is a key reagent. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as fluorination or the introduction of fused aromatic rings increasing the ring strain and thus the reaction rate. magtech.com.cn

Orthogonal Reactivity of Alkyne and Hydroxyl Termini

This compound possesses two distinct functional groups: a terminal alkyne and a primary alcohol. cd-bioparticles.netmedkoo.com This structural feature allows for orthogonal reactivity, meaning that each functional group can be reacted selectively without interfering with the other. This capability is fundamental to its use as a heterobifunctional linker, enabling the sequential or simultaneous conjugation of different molecules.

The alkyne terminus is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." broadpharm.comaxispharm.com This reaction forms a stable triazole linkage with azide-functionalized molecules. medkoo.com The reaction is highly specific and efficient, proceeding under mild conditions, which is advantageous for biological applications. axispharm.com

Conversely, the hydroxyl group can undergo a variety of well-established transformations. cd-bioparticles.netmedkoo.com It can be derivatized into other functional groups or used as a point of attachment for other molecules. cd-bioparticles.net For instance, the hydroxyl group can be tosylated and subsequently substituted by nucleophiles. acs.orgacs.org This orthogonal reactivity allows for a modular approach to constructing complex molecular architectures.

A key aspect of harnessing this orthogonality is the use of protecting groups. For example, the hydroxyl group can be protected while the alkyne undergoes a click reaction. Subsequently, the protecting group on the hydroxyl can be removed to allow for a second, different chemical transformation at that terminus. This strategic protection and deprotection are central to multi-step syntheses involving this compound.

Exploration of Novel Chemical Transformations Utilizing this compound as a Precursor

The unique structure of this compound, featuring a propargylic alcohol moiety, makes it a valuable precursor for a range of novel chemical transformations beyond its common use in bioconjugation. sioc-journal.cnresearchgate.net

Propargyl alcohols are known to participate in various cyclization reactions to form diverse heterocyclic and carbocyclic compounds. sioc-journal.cn These reactions can be catalyzed by transition metals, such as gold, ruthenium, and copper, or promoted by acids. rsc.orgorganic-chemistry.org

For instance, gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols can efficiently produce furans, pyrroles, and thiophenes. organic-chemistry.org While not specific to the PEGylated form, the principles of these reactions can be extended to this compound. The polyethylene (B3416737) glycol (PEG) chain can influence the solubility and reactivity of the starting material and the properties of the resulting cyclic product. rsc.org

Another example is the intramolecular cyclization of propargylic alcohols that bear an alkene moiety, which can be catalyzed by ruthenium to form complex cyclic structures. rsc.org Additionally, propargylic alcohols can react with carbon dioxide in the presence of a suitable catalyst to form α-alkylidene cyclic carbonates, which are versatile intermediates for further synthesis. mdpi.com

Table 1: Examples of Cyclization Reactions with Propargyl Alcohols

| Catalyst/Reagent | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Gold (Au) | Heteroatom-substituted propargylic alcohols | Furans, pyrroles, thiophenes | organic-chemistry.org |

| Ruthenium (Ru) | Propargylic alcohols with an alkene moiety | Complex cyclic structures | rsc.org |

| Copper (Cu) | Propargylic alcohols, amidines | 2,4,6-trisubstituted pyrimidines | rsc.org |

| Zinc (Zn(OTf)₂) | Propargyl alcohols, activated aziridines | 3,4-Dihydro-2H-1,4-oxazines | nih.gov |

| Silver (Ag) | Propargylic alcohols, CO₂, amines | Oxazolidinones or carbamates | mdpi.com |

The hydroxyl group of propargylic alcohols can be activated by acid or metal catalysts to undergo nucleophilic substitution. rsc.orgresearchgate.net This allows for the introduction of a wide range of carbon and heteroatom nucleophiles, forming new C-C, C-O, C-N, and C-S bonds. researchgate.net For example, iron(III) chloride can catalyze the substitution of the hydroxyl group with various nucleophiles. rsc.org

The alkyne group can also undergo addition reactions. For instance, the addition of alcohols to the alkyne, promoted by a triazole-gold catalyst, can lead to the formation of vinyl ethers, which can then rearrange to form substituted allenes. rsc.org

Propargylic alcohols are valuable precursors for the synthesis of allenes, which are molecules with two cumulative double bonds. rsc.org Several methods exist for this transformation. One notable method is the Myers allene (B1206475) synthesis, which involves the reaction of a propargyl alcohol with an arenesulfonylhydrazine, followed by a precisepeg.comprecisepeg.com-sigmatropic rearrangement of an intermediate diazene (B1210634). wikipedia.org

Another approach involves the direct SN2' addition of a hydride to the propargylic alcohol. nih.govnih.gov This can be achieved using reagents like Cp₂Zr(H)Cl, which reacts with the alkoxide of the propargylic alcohol. nih.govnih.gov Transition metal catalysts can also promote the isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds, which can sometimes proceed through allene intermediates. rsc.org

Table 2: Methods for the Formation of Allenes from Propargylic Alcohols

| Method | Key Reagents/Catalyst | Description | Reference(s) |

|---|---|---|---|

| Myers Allene Synthesis | Arenesulfonylhydrazine, DEAD, PPh₃ | Involves a precisepeg.comprecisepeg.com-sigmatropic rearrangement of a diazene intermediate. | wikipedia.org |

| Direct Hydride Addition | Cp₂Zr(H)Cl | SN2' addition of hydride to the propargylic alcohol alkoxide. | nih.govnih.gov |

| Gold-Catalyzed Rearrangement | Triazole-gold catalyst | Intermolecular addition of a propargyl alcohol to an alkyne, followed by rearrangement. | rsc.org |

| Copper-Catalyzed Reduction | Diisobutylaluminum hydride (DIBAL-H) | Selective hydride addition to propargylic chlorides (derived from the alcohol). | organic-chemistry.org |

Transition metals play a pivotal role in activating and functionalizing propargylic alcohols. researchgate.netresearchgate.net Catalysts based on metals like ruthenium, gold, iron, and palladium can mediate a wide array of transformations. rsc.orgresearchgate.net

Ruthenium catalysts, for example, can promote propargylic substitution and intramolecular cyclization reactions. rsc.orgresearchgate.net Gold catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack and in promoting rearrangements. organic-chemistry.orgrsc.org Iron-catalyzed reactions provide an economical and environmentally friendly option for propargylic substitutions. rsc.org Palladium catalysts are widely used in cross-coupling reactions and intramolecular cyclizations involving propargylic systems. evitachem.comchemrxiv.org

These catalytic systems often proceed through the formation of propargylic cation intermediates, which are stabilized by the metal and can then be trapped by various nucleophiles. researchgate.net The choice of metal and ligands can significantly influence the outcome of the reaction, allowing for a high degree of control over the desired transformation.

Applications of Propargyl Peg6 Alcohol in Bioconjugation and Biofunctionalization

Design and Synthesis of Bioconjugates using Propargyl-PEG6-alcohol

The design of bioconjugates using this linker hinges on its two reactive ends. The propargyl group provides a "clickable" handle for reaction with azide-modified molecules, forming a stable triazole linkage. The terminal hydroxyl group offers a site for further chemical modification, allowing for sequential or orthogonal conjugation strategies. cd-bioparticles.net

This compound is instrumental in the PEGylation and modification of peptides and proteins. In a typical strategy, a peptide or protein is first functionalized with an azide (B81097) group, often by modifying a lysine (B10760008) residue or incorporating an azido-amino acid during synthesis. The propargyl group of the linker then reacts with this azide via CuAAC. acs.org This process, known as PEGylation, can enhance the therapeutic properties of the protein or peptide by:

Increasing Solubility: The hydrophilic PEG chain improves solubility in aqueous solutions.

Enhancing Stability: It can protect the biomolecule from proteolytic degradation.

Reducing Immunogenicity: The PEG chain can shield epitopes on the protein surface, lowering the potential for an immune response.

Improving Pharmacokinetics: The increased hydrodynamic size prolongs circulation half-life by reducing renal clearance.

Research has demonstrated that this method allows for effective modification of proteins and peptides, often without significantly altering their native biological activity. smolecule.com

Table 1: Key Features of this compound in Peptide & Protein Conjugation

| Feature | Role in Conjugation | Benefit |

|---|---|---|

| Propargyl Group | Reacts with azide-modified peptides/proteins via CuAAC. | Forms a stable, covalent triazole linkage under mild, bioorthogonal conditions. |

| PEG6 Spacer | Provides a flexible, hydrophilic spacer of defined length. | Improves solubility, reduces steric hindrance, and enhances pharmacokinetic properties. |

| Terminal Alcohol | Can be further functionalized for multi-step conjugations. | Allows for the attachment of other molecules like targeting ligands or imaging agents. |

In the field of nucleic acid chemistry, this compound serves as a valuable building block for creating functionalized oligonucleotides. Synthetic DNA or RNA strands can be modified with an azide group, typically at the 5' or 3' terminus or on a specific nucleobase. These azide-modified oligonucleotides can then be "clicked" with this compound.

This conjugation is used to attach various moieties to nucleic acids for applications in diagnostics and therapeutics, such as:

Fluorescent Dyes: For tracking and imaging nucleic acids in cellular systems.

Targeting Ligands: To direct antisense oligonucleotides or siRNAs to specific cells or tissues. acs.org

Therapeutic Payloads: For creating oligonucleotide-drug conjugates.

The hydrophilic PEG6 linker is particularly advantageous as it helps to maintain the solubility of the often-hydrophobic conjugated payload and the polyanionic oligonucleotide. broadpharm.com

This compound can be used to link an enzyme to its substrate, an inhibitor, or a cofactor. This application is crucial for developing tools for activity-based protein profiling (ABPP), where the goal is to label and identify active enzymes within a complex biological sample. For instance, a substrate analog bearing an azide group can be covalently attached to a surface or a reporter molecule using the this compound linker. When an active enzyme binds to this tethered substrate, it becomes captured and can be subsequently identified and quantified. The defined length of the PEG6 linker is critical in these systems to ensure the substrate is presented to the enzyme's active site with minimal steric hindrance.

Integration into Oligonucleotides and Nucleic Acid Constructs

This compound in Advanced Drug Delivery Systems

The precise chemical properties of this compound make it a preferred linker in the development of cutting-edge drug delivery platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

ADCs are a powerful class of cancer therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only after reaching the target cancer cell.

This compound derivatives are frequently used as part of the ADC linker system. medchemexpress.com In a common approach, the alcohol terminus is first converted to a more reactive functional group (e.g., an acid or NHS ester) to facilitate attachment to an antibody. The propargyl terminus is then used to "click" onto an azide-modified cytotoxic drug. medchemexpress.com The inclusion of the PEG6 spacer offers several advantages for ADC design:

Solubility: It helps to solubilize hydrophobic payloads, preventing aggregation of the final ADC.

Homogeneity: Using click chemistry allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Stability: The triazole linkage formed via click chemistry is highly stable in circulation.

Table 2: Role of this compound-Derived Linkers in ADCs

| ADC Component | Function | Role of this compound Linker |

|---|---|---|

| Monoclonal Antibody | Targets a specific antigen on cancer cells. | The linker's alcohol end (modified) provides an attachment point to the antibody. |

| Cytotoxic Payload | Kills the cancer cell upon release. | The linker's propargyl end provides a "clickable" handle to attach the drug. |

| Linker | Connects the antibody and payload. | The PEG6 chain improves solubility and stability of the conjugate. |

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to destroy specific target proteins. xcessbio.comhitgen.com A PROTAC consists of two ligands—one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase—joined by a chemical linker. explorationpub.com

The linker is arguably the most critical component for a PROTAC's success, as its length, flexibility, and chemical nature dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). explorationpub.com this compound is a widely used building block for synthesizing PROTAC linkers. xcessbio.comprecisepeg.com Its defined length and hydrophilic character are key starting points for linker optimization. precisepeg.com Researchers often synthesize a library of PROTACs with varying linker lengths (e.g., using Propargyl-PEG4, -PEG6, -PEG8, etc.) to empirically determine the optimal distance required for efficient target degradation. The modular nature of click chemistry, enabled by the propargyl group, allows for the rapid and efficient assembly of these libraries. explorationpub.com

| Flexibility/Rigidity | Influences the conformational freedom of the PROTAC and the stability of the ternary complex. | The PEG chain provides inherent flexibility, which is often beneficial for initial screening. |

Functionalization of Nanoparticles for Targeted Delivery

The surface modification of nanoparticles is critical for their application in targeted drug delivery, and this compound serves as a versatile linker in this process. acs.org By incorporating this linker, nanoparticles can be functionalized with targeting ligands—such as antibodies, peptides, or small molecules—that specifically recognize and bind to receptors on target cells, thereby enhancing the precision of drug delivery.

The process typically involves attaching this compound to the nanoparticle surface. The exposed propargyl group is then available to react via CuAAC with an azide-modified targeting ligand. The hydrophilic PEG spacer plays a crucial role by extending the ligand away from the nanoparticle surface, which can improve its accessibility for receptor binding and reduce non-specific interactions. axispharm.com This strategy is employed to improve the pharmacokinetic profiles and therapeutic efficacy of drug delivery systems.

A notable research application involves the functionalization of nanodiamonds for bioimaging. In one strategy, nanodiamonds were coated with a material bearing alkyne groups, which were then available for click chemistry reactions. mpg.de This allows for the attachment of various biomolecules to create stable, functionalized nanodiamonds for in vitro and in vivo applications. mpg.de

Table 1: Research Findings on Nanoparticle Functionalization

| Nanoparticle Type | Linker Type | Functionalization Goal | Research Application | Citation |

|---|---|---|---|---|

| General Nanoparticles | Propargyl-PEG | Attachment of targeting ligands | Targeted Drug Delivery | |

| Nanodiamonds | Alkyne-bearing polymer | Attachment of biomolecules via click chemistry | Bioimaging Probes | mpg.de |

| Liposomes | Propargyl-PEG | Formulation of drug delivery systems | Nanotechnology |

This compound in Bioimaging Probe Development

The development of advanced probes for bioimaging relies on the ability to specifically label biomolecules with reporter moieties like fluorophores or radioisotopes. This compound is instrumental in the synthesis of such probes due to its bifunctional nature, which allows it to act as a bridge between a biomolecule and an imaging agent. acs.orgreading.ac.uk

Synthesis of Fluorescently Tagged Biomolecules

This compound facilitates the creation of fluorescently labeled biomolecules for use in techniques like fluorescence microscopy. The synthesis strategy often involves the copper-catalyzed click reaction between the alkyne group of this compound and an azide-functionalized fluorescent dye. The resulting PEGylated fluorophore can then be conjugated to a biomolecule of interest.

Alternatively, a biomolecule (like a peptide or protein) can be modified to contain an azide group, which is then reacted with this compound. The terminal hydroxyl group on the PEG linker can subsequently be used to attach a fluorescent probe. A more direct approach involves reacting an azide-bearing biomolecule with a propargyl-functionalized fluorophore, where a PEG linker like the one in this compound is often incorporated into the structure of the fluorophore to improve its properties. Research has shown that PEGylation can enhance the fluorescence quantum yield of certain dyes and reduce unwanted interactions between the fluorophore and other biological molecules within cells. acs.orgreading.ac.uk

The efficiency and bioorthogonality of the click reaction are critical for these applications, as they allow for labeling to occur in complex biological environments with high specificity and minimal side reactions. researchgate.net

Table 2: Impact of PEG Linkers on Fluorescent Probes

| Feature | Description | Benefit in Bioimaging | Citation |

|---|---|---|---|

| Enhanced Quantum Yield | PEGylation can increase the brightness of some fluorescent dyes. | Brighter, more sensitive probes for clearer imaging. | acs.orgreading.ac.uk |

| Reduced Non-Specific Interactions | The hydrophilic PEG chain minimizes unwanted binding of the probe to other molecules. | Lower background signal and improved target specificity. | acs.org |

| Improved Solubility | The PEG component increases the water solubility of often-hydrophobic fluorescent dyes. | Easier handling and application in aqueous biological systems. | cd-bioparticles.net |

Radiotracer Development for Molecular Imaging

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), radiotracers are used to visualize and quantify biological processes in vivo. These tracers consist of a targeting molecule, a radioisotope, and often a linker to connect them. This compound and similar alkyne-PEG linkers are valuable for synthesizing these complex molecules. researchgate.netissuu.com

The development of small-molecule PET tracers, for instance, for imaging the immune checkpoint protein PD-L1, involves synthesizing a targeting molecule and attaching a chelator. researchgate.net This chelator is responsible for securely holding a metallic radioisotope (e.g., Gallium-68). The click reaction is an ideal method for conjugating the chelator to the targeting molecule. In this scheme, one component is functionalized with an azide and the other with an alkyne, provided by a linker like this compound. researchgate.netiris-biotech.de

The PEG component of the linker can be crucial for optimizing the pharmacokinetic properties of the final radiotracer, influencing its distribution, circulation time, and clearance route. researchgate.net Researchers developing PD-L1 tracers, for example, introduced water-soluble groups to encourage clearance through the kidneys rather than the liver, a common strategy to improve image quality in the abdominal region. researchgate.net

Table 3: Components of a PET Radiotracer

| Component | Function | Role of this compound |

|---|---|---|

| Targeting Molecule | Binds to a specific biological target (e.g., a cell surface receptor). | Provides the alkyne handle for conjugation to the targeting molecule via click chemistry. |

| Linker | Spatially separates the targeting molecule from the radioisotope/chelator and modifies pharmacokinetic properties. | Acts as the linker itself, offering spacing and hydrophilicity. |

| Chelator/Prosthetic Group | Securely binds the radioisotope. | Facilitates the attachment of the chelator to the linker-modified targeting molecule. |

| Radioisotope | Emits positrons for detection by the PET scanner. | Not directly involved with the linker, but its attachment is enabled by the linker-chelator construct. |

Propargyl Peg6 Alcohol in Materials Science and Surface Functionalization

Polymer Synthesis and Modification with Propargyl-PEG6-alcohol

The dual functionality of this compound allows for its integration into polymeric structures, enabling the synthesis of novel materials with tailored properties. Its ability to act as both an initiator and a monomer, or as a grafting agent, provides versatile pathways for polymer modification.

This compound can be utilized in the synthesis of hybrid and block copolymers. The hydroxyl group can initiate the ring-opening polymerization of cyclic esters or ethers, while the propargyl group remains available for subsequent "clicking" to an azide-functionalized polymer or molecule. This strategy allows for the creation of well-defined block copolymers with distinct segments, combining the properties of different polymer types. For instance, a hydrophobic polymer block can be joined with the hydrophilic PEG block of this compound, leading to amphiphilic copolymers that can self-assemble into micelles or other nanostructures in aqueous solutions. These structures have potential applications in drug delivery and nanotechnology.

| Polymerization Technique | Role of this compound | Resulting Copolymer Type | Potential Application |

| Ring-Opening Polymerization (ROP) | Initiator (via -OH group) | Diblock Copolymer (e.g., PCL-PEG-Propargyl) | Drug Delivery Micelles |

| "Click" Chemistry (CuAAC) | Alkyne-functional Monomer | Graft or Block Copolymer | Functional Biomaterials |

Grafting is a powerful technique to modify the surface properties of a pre-existing polymer backbone without altering its bulk characteristics. frontiersin.org this compound is an ideal candidate for "grafting to" strategies. In this approach, the hydroxyl end of the molecule can be reacted with a complementary functional group on a polymer scaffold. Alternatively, and more commonly, the propargyl group can be "clicked" onto a polymer scaffold that has been functionalized with azide (B81097) groups. rsc.org

This method allows for the dense coating of a polymer surface with PEG chains, a process known as PEGylation. PEGylation is widely used to improve the biocompatibility of materials by reducing protein adsorption and cellular adhesion. researchgate.net The resulting "polymer brush" structure can transform a hydrophobic surface into a hydrophilic and bio-inert one. nih.gov For example, grafting this compound onto a non-biodegradable polymer like poly(ethylene-co-vinyl alcohol) (EVOH) can impart biodegradability and alter its surface properties for specific biomedical applications. mdpi.com

| Grafting Method | Reactive Groups Involved | Polymer Scaffold Example | Outcome of Grafting |

| "Grafting to" via Click Chemistry | Propargyl (on PEG linker) + Azide (on scaffold) | Polyvinylidene fluoride (B91410) (PVDF) | Introduction of specific functionalities (e.g., peptide binding) rsc.org |

| "Grafting to" via Esterification | Alcohol (on PEG linker) + Carboxylic Acid (on scaffold) | Poly(acrylic acid) | Increased hydrophilicity and biocompatibility |

Creation of Hybrid and Block Copolymers

Surface Modification and Coating Applications

The ability to tailor surface properties is critical in many fields, from biomedical devices to diagnostics. This compound provides a versatile platform for surface modification due to its dual reactivity and the beneficial properties of the PEG linker. broadpharm.combroadpharm.com

In the development of biosensors, the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto a solid substrate is a key step. This compound can be used to create a functionalized surface that facilitates this process. The alcohol group can be used to anchor the molecule to a substrate like glass or a metal oxide. The terminal propargyl group is then exposed, ready to be "clicked" with an azide-modified biomolecule.

This method offers several advantages:

Controlled Orientation: The linker helps to orient the biomolecule away from the surface, enhancing its accessibility and activity.

Reduced Non-specific Binding: The PEG chains create a hydrophilic layer that resists the non-specific adsorption of proteins and other molecules from the sample, reducing background noise and improving the sensor's signal-to-noise ratio.

High Specificity: The "click" reaction is highly specific, ensuring that only the desired azide-modified biomolecule is attached to the surface.

Recent research has demonstrated the functionalization of microfluidic chip surfaces using similar propargyl-PEG linkers for applications in single-molecule sequencing, highlighting the utility of this approach in advanced diagnostics. biorxiv.org

The nature of the surface presented to a biological environment can be precisely controlled using this compound.

Bio-inert Surfaces: By grafting this compound onto a material, a dense layer of PEG chains can be created. This PEG layer is highly hydrophilic and sterically hinders the approach of proteins and cells to the underlying surface. This "stealth" property is crucial for medical implants and devices that need to resist biofouling and the foreign body response.

Bio-active Surfaces: Conversely, the terminal propargyl group can serve as a handle for the attachment of bioactive molecules. After creating a bio-inert PEG background, specific ligands, peptides, or growth factors can be "clicked" onto the surface. This allows for the creation of surfaces that can elicit a specific biological response, such as promoting the adhesion of certain cell types or targeting specific proteins. For instance, peptides that bind to rare earth elements have been successfully conjugated to polymer scaffolds using this click chemistry approach, demonstrating the potential for creating surfaces with highly specific binding properties. rsc.org

Analytical Characterization and Method Development for Propargyl Peg6 Alcohol Conjugates

Spectroscopic Analysis of Propargyl-PEG6-alcohol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, characteristic peaks confirm the presence of the terminal propargyl and hydroxyl groups. The proton of the terminal alkyne (–C≡CH) typically appears as a triplet around δ 2.45 ppm. The methylene (B1212753) protons adjacent to the alkyne (–OCH₂C≡CH) are observed around δ 4.23 ppm. ambeed.com The repeating ethylene (B1197577) glycol units (–OCH₂CH₂O–) produce a complex multiplet in the region of δ 3.60–3.77 ppm. nih.gov

The ¹³C NMR spectrum further corroborates the structure. The carbons of the alkyne group (–C≡CH) typically resonate around δ 80 ppm and δ 74 ppm. The carbon of the methylene group attached to the propargyl oxygen (–OCH₂C≡CH) is found at approximately δ 58 ppm. The carbons of the polyethylene (B3416737) glycol (PEG) backbone give rise to a characteristic signal around δ 70 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| ≡C-H | ~2.45 | Triplet |

| -O-CH₂ -C≡ | ~4.23 | Doublet |

| -O-CH₂ -CH₂ -O- | ~3.60 - 3.77 | Multiplet |

| -CH₂ -OH | ~3.70 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies for this compound include:

C-H stretch (alkyne): A sharp, weak band typically appears around 3300 cm⁻¹, indicative of the C-H bond of the terminal alkyne. nist.gov

C≡C stretch (alkyne): A weak to medium band is observed in the region of 2100-2140 cm⁻¹, confirming the presence of the carbon-carbon triple bond. nist.gov

O-H stretch (alcohol): A broad, strong band is present in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (alkane): Strong bands are seen in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the PEG backbone.

C-O stretch (ether): A strong, prominent band is typically found around 1100 cm⁻¹, which is characteristic of the C-O-C ether linkages in the PEG chain.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | ~3300 | Sharp, Weak |

| Alkyne C≡C | ~2120 | Weak to Medium |

| Alcohol O-H | 3200 - 3600 | Broad, Strong |

| Alkane C-H | 2850 - 3000 | Strong |

| Ether C-O | ~1100 | Strong |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and assessing the purity of this compound. targetanalysis.gr Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.

In the ESI-MS spectrum of this compound, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (with a molecular formula of C₁₃H₂₄O₆ and a molecular weight of 276.33 g/mol ), the expected [M+H]⁺ ion would have an m/z of approximately 277.16. medkoo.comcd-bioparticles.netbroadpharm.comprecisepeg.comlookchem.com The presence of a single, dominant peak corresponding to the expected molecular weight is a strong indicator of the compound's purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions involving this compound. axispharm.com These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. precisepeg.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly employed.

A typical HPLC analysis of this compound will show a single major peak, with the retention time being dependent on the specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 95% for research-grade material. broadpharm.comprecisepeg.comaxispharm.com HPLC is also invaluable for monitoring the progress of conjugation reactions, where the disappearance of the starting material peak and the appearance of a new product peak can be tracked over time.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile impurities that may be present in this compound, such as residual solvents from the synthesis process or volatile byproducts. rawsource.comnih.govcloudfront.net Given the relatively low volatility of this compound itself, GC is more commonly used to analyze its more volatile precursors or potential degradation products. targetanalysis.grresearchgate.net

For the analysis of PEG oligomers, a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often used. However, to minimize peak tailing that can occur with polar analytes like alcohols, a non-polar phase like polydimethylsiloxane (B3030410) can also be employed. The choice of column depends on the specific impurities being targeted. GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of volatile components. researchgate.net

Table 3: Common Analytical Techniques for this compound

| Technique | Purpose | Key Information Provided |

| ¹H NMR | Structural Elucidation | Proton environment, functional groups |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| IR Spectroscopy | Functional Group ID | Presence of alkyne, alcohol, ether groups |

| Mass Spectrometry | MW & Purity | Molecular weight, isotopic distribution |

| HPLC | Purity & Reaction Monitoring | Purity assessment, reaction progress |

| GC | Impurity Analysis | Detection of volatile byproducts |

High-Performance Liquid Chromatography (HPLC)

Advanced Analytical Methodologies for Complex Conjugates

The characterization of bioconjugates derived from this compound presents a significant analytical challenge. These complex molecules, formed by covalently linking the this compound moiety to biomolecules such as proteins, peptides, or therapeutic agents, can result in heterogeneous mixtures. The complexity arises from the nature of the biomolecule itself, the potential for incomplete reactions, and the formation of various isomers. walshmedicalmedia.comfrontiersin.org The specific conjugation chemistry involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which forms a stable triazole linkage between the linker's terminal alkyne and an azide-functionalized partner molecule. plos.org Consequently, advanced and orthogonal analytical methods are imperative to confirm the covalent structure, determine the site of attachment, quantify purity, and understand the higher-order structure of the final conjugate.

Mass spectrometry is a primary and indispensable tool for the detailed characterization of PEGylated conjugates. walshmedicalmedia.com It provides precise data on molecular weight, the degree of PEGylation, and the specific sites of conjugation. However, the analysis of these complex molecules often requires specialized MS techniques to overcome challenges like spectral congestion from multiple charge states and the heterogeneity of the sample. walshmedicalmedia.comfrontiersin.org

ESI-MS and LC-MS for Separation and Identification

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with High-Performance Liquid Chromatography (LC-MS), is a powerful platform for separating and identifying components in a complex conjugation mixture. frontiersin.org While ESI-MS of PEGylated compounds can be complicated by the formation of multiple charge states, this is less of an issue for conjugates with a short, discrete-length PEG like PEG6. Advanced LC-MS methods, such as using post-column addition of specific amines, can effectively reduce the charge states of PEGylated species, simplifying the resulting mass spectra and allowing for accurate mass determination of conjugates up to and exceeding 40 kDa. nih.govnih.gov This approach enables the separation of the final conjugate from unreacted biomolecules and excess linker, providing crucial purity information. nih.gov

Tandem MS (MS/MS) for Site-Specific Analysis

Determining the precise location of the this compound attachment on a protein or peptide is critical for understanding its structure-activity relationship. Tandem mass spectrometry (MS/MS) is the definitive method for this purpose. nih.gov The process involves isolating the conjugated parent ion, fragmenting it, and analyzing the resulting product ions. For peptide conjugates, this "top-down" or "bottom-up" (after enzymatic digestion) approach allows for sequencing of the peptide chain to identify the specific amino acid residue that was modified with the azide (B81097) and subsequently clicked to the propargyl linker. nih.gov Furthermore, the 1,2,3-triazole ring formed during the CuAAC reaction can undergo specific fragmentation pathways upon collisional activation, producing reporter ions that serve as a diagnostic signature of the successful click chemistry linkage. nih.govacs.org

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to conventional MS, differentiating molecules based not only on their mass-to-charge ratio but also on their size, shape, and charge state (their rotationally averaged collision cross-section). acs.orgwaters.com This advanced technique is exceptionally useful for analyzing complex mixtures of PEGylated conjugates. nih.gov IM-MS can separate different conformational isomers of a conjugate, distinguish the desired product from impurities or aggregates that may have similar masses, and even quantify low levels of unreacted free PEG that might be undetectable by MS alone. acs.orgnih.gov This provides unparalleled insight into the structural homogeneity and conformational properties of the final conjugate. pharmtech.com

| Technique | Primary Application | Key Advantages for this compound Conjugates | Limitations |

|---|---|---|---|

| MALDI-TOF MS | Average Molecular Weight Determination | Simple, rapid confirmation of mass addition from the linker; good for assessing reaction conversion. nih.govpnas.org | Provides limited structural information; lower resolution than ESI. walshmedicalmedia.com |

| LC-ESI-MS/MS | Site-Specific Analysis and Purity | Identifies exact conjugation site on proteins/peptides; separates conjugate from reactants; triazole fragmentation provides signature. nih.govnih.gov | Data can be complex; requires expertise for interpretation. researchgate.net |

| Ion Mobility-MS (IM-MS) | Conformational Analysis and Isomer Separation | Separates based on shape, resolving conformers and isomers; enhances sensitivity and dynamic range for complex mixtures. acs.orgnih.gov | Requires specialized instrumentation and data analysis software. |

Chromatography is fundamental to both the purification and analysis of this compound conjugates. While standard methods like Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are used, advanced, multi-dimensional approaches are often necessary for complex samples. frontiersin.org Combining different chromatographic modes, such as coupling SEC with RP-HPLC, can provide superior resolution. SEC first separates components based on their hydrodynamic size, effectively removing unreacted linkers and other small molecules. The fractions can then be analyzed by RP-HPLC, which separates molecules based on hydrophobicity, potentially resolving positional isomers or other closely related species. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive structural confirmation of the conjugation. acs.org A key diagnostic feature for conjugates made via CuAAC is the signal from the proton on the newly formed 1,2,3-triazole ring. In the 1H NMR spectrum, this proton typically appears as a distinct singlet in a region (δ ~7.7-7.9 ppm) that is usually free from other signals from the PEG chain or the biomolecule. researchgate.netresearchgate.net The presence and integration of this signal provide unambiguous evidence of a successful click reaction and can be used to quantify the degree of conjugation. acs.orgnih.gov Signals from the methylene protons adjacent to the triazole ring also shift significantly downfield compared to their positions in the precursor, offering further confirmation of covalent bond formation. researchgate.netnih.gov

| Analytical Method | Key Indicator | Typical Observation for this compound Conjugate | Reference |

|---|---|---|---|

| 1H NMR Spectroscopy | Triazole Proton Signal | Appearance of a new singlet at δ ≈ 7.7-7.9 ppm. | acs.orgresearchgate.net |

| FTIR Spectroscopy | Disappearance of Precursor Peaks | Disappearance of characteristic azide (∼2100 cm⁻¹) and terminal alkyne (∼2160 cm⁻¹) stretches. | acs.org |

| Reversed-Phase HPLC | Retention Time (tR) Shift | The conjugate typically has a different tR than the unconjugated biomolecule, indicating a change in hydrophobicity. | nih.gov |

| Size-Exclusion Chromatography (SEC) | Elution Volume (Ve) Shift | The conjugate elutes earlier (lower Ve) than the unconjugated biomolecule due to its larger hydrodynamic radius. | pnas.org |

Future Directions and Emerging Research Avenues for Propargyl Peg6 Alcohol

Integration with Advanced Synthetic Biology Approaches

Synthetic biology aims to design and construct new biological parts, devices, and systems. The modular and highly efficient nature of the click chemistry reaction, for which Propargyl-PEG6-alcohol is a prime substrate, aligns perfectly with this paradigm. The propargyl group serves as a versatile handle for covalently linking various biomolecules, such as engineered proteins, peptides, and nucleic acids, in a controlled and specific manner.

Future research will likely focus on using this compound to assemble complex, multi-component systems engineered through synthetic biology. For instance, it can be used to link engineered enzymes into metabolic pathways on a scaffold, create artificial signal-transduction cascades by tethering receptor proteins to signaling molecules, or build novel biomaterials by cross-linking engineered protein polymers. The PEG6 linker enhances the solubility and stability of these constructs in aqueous environments, a crucial factor for maintaining their biological function. broadpharm.com

Table 1: Potential Synthetic Biology Applications of this compound

| Application Area | Role of this compound | Desired Outcome |

|---|---|---|

| Metabolic Engineering | Linking enzymes onto a scaffold | Increased efficiency of multi-step reactions |

| Artificial Cells | Conjugating functional proteins to vesicle surfaces | Creation of customized cellular mimics |

| Engineered Biomaterials | Cross-linking engineered protein monomers | Development of hydrogels with specific biological functions |

| Genetic Circuits | Attaching regulatory molecules to DNA | Spatially controlled gene expression |

Applications in Personalized Medicine and Diagnostics

Personalized medicine relies on therapies and diagnostic tools tailored to the individual patient. This compound is an enabling tool for creating such targeted systems. Its role as a flexible linker in Proteolysis-Targeting Chimeras (PROTACs) is a significant area of research. xcessbio.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. xcessbio.com The PEG6 linker provides the necessary spatial separation and solubility for these complex molecules to function effectively within a cell. xcessbio.com

In diagnostics, the ability to attach this compound to antibodies or other targeting ligands is being explored for the development of highly sensitive assays. medchemexpress.com For example, it can be used to link a targeting antibody to a reporter molecule (like a fluorescent dye) for use in immunoassays or on diagnostic chip surfaces. medchemexpress.commedchemexpress.com The hydrophilic PEG chain can help to reduce non-specific binding, thereby increasing the signal-to-noise ratio and the sensitivity of the diagnostic test. Its application extends to peptide-drug conjugates (PDCs), an emerging class of targeted therapeutics.

Table 2: Research Findings in Personalized Medicine and Diagnostics

| Technology | Function of this compound | Key Research Finding |

|---|---|---|

| PROTACs | Serves as a flexible, hydrophilic linker connecting a target ligand and an E3 ligase ligand. xcessbio.com | The linker's length and composition are critical for optimizing the efficacy of target protein degradation. xcessbio.com |

| Peptide-Drug Conjugates (PDCs) | Connects a targeting peptide to a cytotoxic drug, improving drug delivery. | PDCs can enhance drug targeting to tumor cells, reducing off-target toxicity. |

| Diagnostic Assays | Conjugates targeting biomolecules to reporter molecules for detection. medchemexpress.com | Use in on-chip diagnostic applications is being explored for rapid and sensitive analysis. medchemexpress.commedchemexpress.com |

Development of Novel Catalytic Systems for this compound Reactions

The primary reaction involving this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cd-bioparticles.netbroadpharm.com While highly efficient, the use of copper catalysts can be problematic for in-vivo applications due to cellular toxicity. A major future direction is the development of novel, more biocompatible catalytic systems.

Research is focusing on several alternatives:

Ruthenium-based Catalysts: These catalysts can also promote azide-alkyne cycloadditions and often exhibit lower cellular toxicity than copper.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach uses cyclic alkynes that react with azides without the need for a metal catalyst. While this compound itself is not a strained alkyne, it can be used in control experiments or modified for related catalyst-free reactions.

Enzyme-Catalyzed Conjugation: The development of "click enzymes" or ligases that can catalyze the formation of a triazole ring would represent a significant leap forward, offering unparalleled specificity and biocompatibility for creating conjugates directly within living systems.

Resin-Supported Catalysts: For in-vitro synthesis, developing solid-supported or resin-bound catalysts simplifies purification, allowing for easier removal of the catalyst from the final product, which is critical for pharmaceutical applications. gatech.edu

Improving the catalytic systems will broaden the scope of applications for this compound, particularly in the synthesis of biotherapeutics where purity and biocompatibility are paramount. nih.gov

Exploration of Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal building block for creating amphiphilic molecules that can self-assemble. By attaching a hydrophobic molecule (e.g., a lipid, a hydrophobic peptide, or a polymer block) to the propargyl end, the resulting conjugate will have a hydrophilic PEG head and a hydrophobic tail.

These amphiphilic conjugates are expected to self-assemble in aqueous solutions into a variety of nanostructures, such as:

Micelles: Spherical structures with a hydrophobic core that can encapsulate poorly water-soluble drugs. reading.ac.uk

Vesicles (or Polymersomes): Hollow spheres with an aqueous core, suitable for encapsulating hydrophilic drugs or acting as artificial cell models.

Nanorods and Fibrils: Elongated structures that can be used in tissue engineering scaffolds or as templates for creating nanowires. acs.org

The precise structure of these assemblies can be tuned by altering the nature of the hydrophobic moiety attached to the this compound. This research avenue opens up possibilities in advanced drug delivery, where the self-assembled structures can be designed to respond to specific stimuli (e.g., pH or enzymes) to release their cargo, and in the creation of complex, functional biomaterials. reading.ac.ukacs.org

Q & A

Q. What understudied applications of this compound warrant further investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.